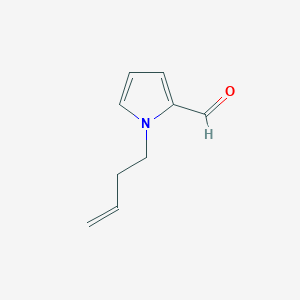
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds This compound is characterized by a pyrrole ring substituted with a butenyl group at the nitrogen atom and an aldehyde group at the second carbon atom
準備方法
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 3-butenylamine with 2-formylpyrrole under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized catalysts to improve yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
化学反応の分析
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl group can undergo substitution reactions, where the double bond can react with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of biological processes and pathways. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular functions.
Medicine: Research into the medicinal properties of this compound may reveal potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) can be used in the production of specialty chemicals, polymers, and other materials with desirable properties.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The butenyl group may also participate in interactions with other molecules, influencing the compound’s overall biological activity.
類似化合物との比較
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) can be compared with other similar compounds, such as:
1-(3-Butenyl)-1H-pyrrole:
1-(3-Butenyl)-2-pyrrolidinone: Contains a ketone group instead of an aldehyde, leading to different chemical properties and reactivity.
1-(3-Butenyl)-1H-pyrrole-2-methanol:
The uniqueness of 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.
特性
CAS番号 |
135192-15-3 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
1-but-3-enylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-3-6-10-7-4-5-9(10)8-11/h2,4-5,7-8H,1,3,6H2 |
InChIキー |
SAIOVHBPLJLSFI-UHFFFAOYSA-N |
SMILES |
C=CCCN1C=CC=C1C=O |
正規SMILES |
C=CCCN1C=CC=C1C=O |
同義語 |
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















